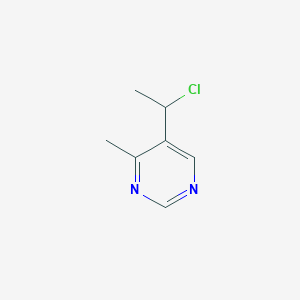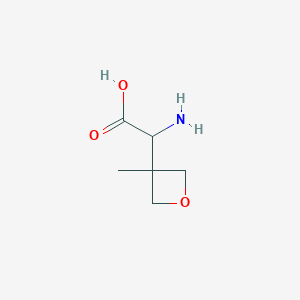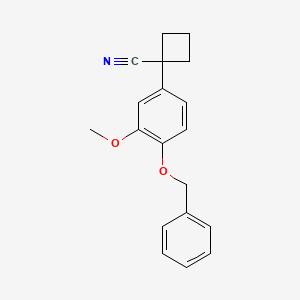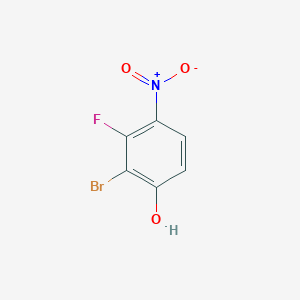
5-(1-クロロエチル)-4-メチルピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Chloroethyl)-4-methylpyrimidine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Chloroethyl)-4-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Chloroethyl)-4-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アルキル1-クロロエチルカーボネートの合成
5-(1-クロロエチル)-4-メチルピリミジン: は、有機合成において貴重な中間体であるアルキル1-クロロエチルカーボネートの合成に使用されます。 これらのカーボネートはアルキル化剤として機能し、1-クロロエチル基を分子構造に導入するために使用され、さらに操作することでさまざまな複雑な分子を作成できます .
第3級アミンのN-脱アルキル化
この化合物は、第3級アミンの選択的N-脱アルキル化における試薬として機能します。 この反応は、医薬品業界において、薬物分子の修飾、潜在的にその薬理学的特性を変更して、効力を向上させたり、副作用を軽減したりするために不可欠です .
薬物検査におけるキャピラリー電気泳動
法科学の分野では、5-(1-クロロエチル)-4-メチルピリミジンは、複数の薬物乱用物質の判定におけるN-脱メチル化反応に使用されます。 これは特に、ネイティブ蛍光とレーザー誘起蛍光検出を用いたキャピラリー電気泳動に使用され、薬物検査のための高感度な方法を提供します .
化学選択的脱シリル化のための触媒
この化合物は、シリル保護されたアルコールの化学選択的脱シリル化のための触媒として機能します。 この用途は、複雑な有機分子の合成、特に医薬品の開発において使用される保護・脱保護戦略において重要です .
アミンからのベンジドリール基の開裂
5-(1-クロロエチル)-4-メチルピリミジン: は、アミンからのベンジドリール基の開裂に使用されます。 このプロセスは、多くの生物学的に活性な分子に存在する、アミン含有化合物の合成における保護基の除去に重要です .
医薬品の電気合成
この化合物は、ナプロキセンなどの医薬品の電気合成に適用されており、CO2を使用した前駆体分子の電気カルボキシル化が行われています。 この方法は、危険な試薬や溶媒の使用を最小限に抑える、薬物合成に対するグリーンケミストリーアプローチを表しています .
医薬品製剤におけるイオン液体
研究では、5-(1-クロロエチル)-4-メチルピリミジンを医薬品用途のイオン液体の調製に使用することが検討されています。 これらのイオン液体は、薬物の溶解性とバイオアベイラビリティを高めることができ、水溶性が低い医薬品の製剤のための有望な手段を提供します .
複素環式化合物の開発
最後に、この化合物は、チアゾールなどの複素環式化合物の開発に役立っており、その多様な生物活性により医薬品化学においてさまざまな用途があります .
特性
IUPAC Name |
5-(1-chloroethyl)-4-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJJWLBRIWRDQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)






![tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B1529232.png)


![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1529236.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)
![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1529239.png)
